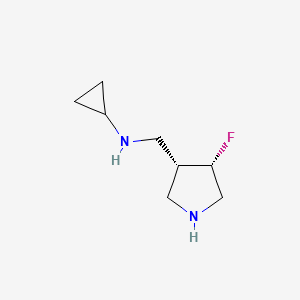
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine: is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of starting materials such as 3-pyrrolidinone and fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the role of fluorine in drug design and development .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. This interaction can affect various biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropane
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropanol
Comparison: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine stands out due to its unique combination of a fluorine-substituted pyrrolidine ring and a cyclopropanamine group. This structural arrangement imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m1/s1 |
InChI Key |
QZFXTAVCZYQMQZ-HTRCEHHLSA-N |
Isomeric SMILES |
C1CC1NC[C@H]2CNC[C@H]2F |
Canonical SMILES |
C1CC1NCC2CNCC2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
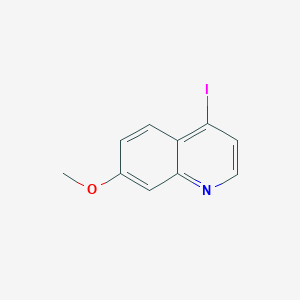
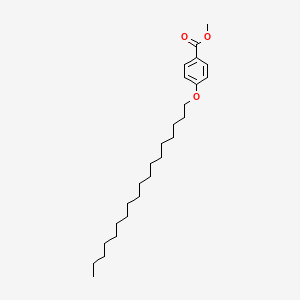

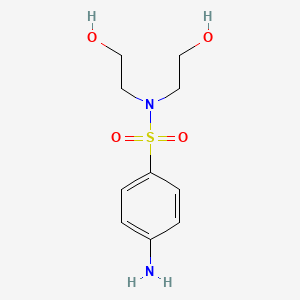
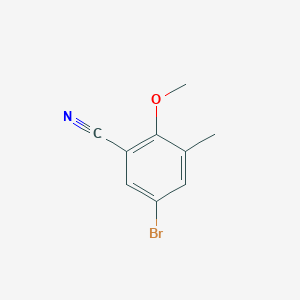
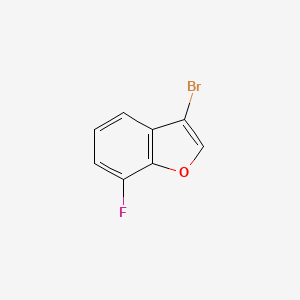
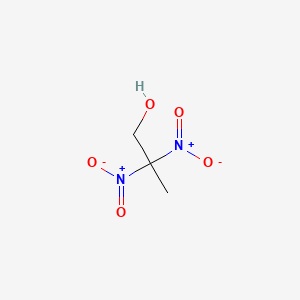
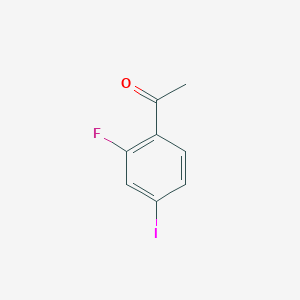
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8780512.png)
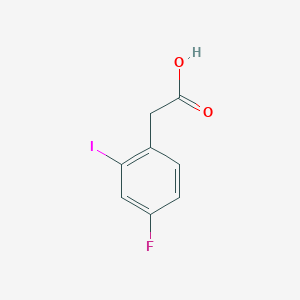
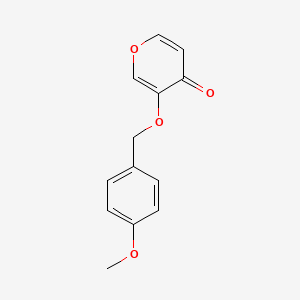
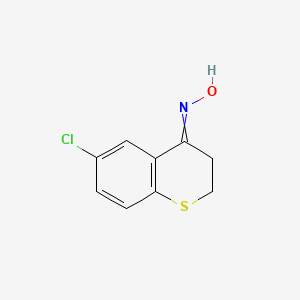
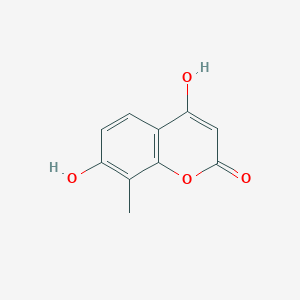
![Methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide](/img/structure/B8780551.png)
